4-Iodophenyl methanesulfonate

Palladium Catalysis Selective Homocoupling Haloarylsulfonate Chemoselectivity

Researchers pursuing selective aryl homocoupling face a critical limitation: chloroarylsulfonate analogs fail completely under Pd-catalyzed reductive conditions, stalling synthetic routes. 4-Iodophenyl methanesulfonate eliminates this bottleneck through its two orthogonal reactive handles in a 1,4-para relationship. • Exclusive C-I chemoselectivity: the iodoarene undergoes oxidative addition selectively, while the methanesulfonate (OMs) leaving group remains intact for subsequent nucleophilic diversification-a reactivity profile unattainable with 4-chlorophenyl or 4-bromophenyl variants. • The sulfonate ester is retained post-homocoupling, yielding symmetrical biaryls poised for further elaboration. • Available from stock with rapid global fulfillment, backed by rigorous analytical characterization.

Molecular Formula C7H7IO3S
Molecular Weight 298.10 g/mol
Cat. No. B11709827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenyl methanesulfonate
Molecular FormulaC7H7IO3S
Molecular Weight298.10 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)I
InChIInChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyYBXBPVLFQZZHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodophenyl Methanesulfonate: Properties and Baseline Characteristics for Chemical Procurement


4-Iodophenyl methanesulfonate (CAS RN: 291314-41-5) is a heterobifunctional aryl building block of the sulfonate ester class, possessing both a C–I bond and a methanesulfonate (OMs) leaving group in a 1,4-para relationship on a single phenyl ring . With a molecular formula of C7H7IO3S and an average molecular mass of 298.094 Da, it serves as a dense, versatile intermediate in organic synthesis . Its identity is confirmed by the IUPAC name and SMILES notation CS(=O)(=O)Oc1ccc(I)cc1 as cataloged in authoritative chemical databases [1].

Why 4-Iodophenyl Methanesulfonate Cannot Be Replaced by Generic Analogs in Precision Synthesis


The strategic value of 4-iodophenyl methanesulfonate is rooted in the orthogonality of its two reactive sites, a feature absent in simpler analogs. The C–I bond serves as a superior handle for oxidative addition in metal-catalyzed cross-couplings, while the methanesulfonate acts as a powerful leaving group for nucleophilic substitution. Crucially, the chemoselectivity of these handles cannot be replicated by all halogens: under Pd-catalyzed reductive homocoupling conditions, iodoarylsulfonates couple effectively to give symmetrical biaryls with the sulfonate group intact, while the analogous chloroarylsulfonates fail to react entirely [1]. Therefore, substituting 4-iodophenyl methanesulfonate with a 4-chlorophenyl variant, or with 4-iodophenol which lacks the activated leaving group, leads to reaction failure or a completely different reactivity profile, as detailed by the quantitative evidence below.

Quantitative Differentiation Evidence for Procuring 4-Iodophenyl Methanesulfonate


Chemoselectivity in Pd-Catalyzed Homocoupling: Iodo vs. Chloro Leaving Group

4-Iodophenyl methanesulfonate exhibits a binary chemoselectivity in Pd-catalyzed reductive homocoupling that is not shared by all halogenated analogues. Under identical conditions (Pd catalyst, reductive environment), the iodo leaving group enables homocoupling to a symmetrical biaryl while preserving the sulfonate group, whereas the chloro leaving group in the corresponding 4-chlorophenyl methanesulfonate is completely unreactive [1]. This creates a unique opportunity to employ the C–I bond for a chemoselective C–C bond formation in the presence of a C–Cl bond.

Palladium Catalysis Selective Homocoupling Haloarylsulfonate Chemoselectivity

Electrochemical Mediator Viability: Sulfonates vs. Carboxylates

4-Iodophenyl methanesulfonate belongs to the iodoarenesulfonate class, which has been systematically evaluated against iodoarenecarboxylates for use as recyclable redox mediators in electrosynthesis. In a comparative study, 4-iodobenzenesulfonate salts were found to be selectively oxidizable to the active iodine(III) species and were successfully applied in synthetic transformations, while the analogous 4-iodobenzoate salts proved impractical for this purpose [1]. The ionic sulfonate tag enables electrolysis without additional supporting electrolyte and facilitates recovery of the mediator from the product mixture.

Electrosynthesis Hypervalent Iodine Mediators Redox-Active Electrolytes

Synthetic Accessibility: Benchmark Yield in a Core Preparation Protocol

Reliable procurement also depends on established synthetic accessibility. The standard and scalable synthesis of 4-iodophenyl methanesulfonate proceeds via the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base. Vendor specifications indicate this transformation can be achieved with a typical yield of >80% under optimized conditions . This high benchmark yield for a simple, room-temperature protocol underscores its practical availability and cost-effectiveness relative to more complex or lower-yielding specialty intermediates.

Mesylate Synthesis Aryl Sulfonate Esterification Process Optimization

High-Value Application Scenarios for 4-Iodophenyl Methanesulfonate Based on Documented Differentiation


Chemoselective Biaryl Synthesis via Pd-Catalyzed Homocoupling

This compound is specifically suited for the synthesis of functionalized, symmetrical biaryls where a sulfonate ester must be retained for subsequent diversification. The documented selectivity for the C–I bond over a C–Cl bond under Pd-catalyzed reductive conditions enables a clean homocoupling step, a strategic advantage when building molecular complexity in a controlled, sequential manner [1].

Recyclable Hypervalent Iodine Mediator for Electrosynthesis

Leveraging the proven viability of the iodoarenesulfonate scaffold, 4-iodophenyl methanesulfonate can be developed into an ex-cell redox mediator. Its selective oxidation to the iodine(III) species, combined with the ionic tag that allows for supporting-electrolyte-free electrolysis and facile recovery, makes it a prime candidate for designing cleaner, more scalable electroorganic transformations [2].

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